

Sinocrassoside C1: A Technical Overview of its Biological Activities

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Compound of Interest

Compound Name: Sinocrassoside C1

Cat. No.: B2428467

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Introduction

Sinocrassoside C1 is a flavonol glycoside isolated from the whole plant of *Sinocrassula indica* (Crassulaceae).^{[1][2][3][4]} This technical guide provides a comprehensive overview of the known biological activities of **Sinocrassoside C1**, with a focus on its potential as an inhibitor of aminopeptidase N and aldose reductase. While the initial discovery of **Sinocrassoside C1** has pointed towards these inhibitory activities, specific quantitative data such as IC₅₀ values are not readily available in the public domain. This document synthesizes the available information, details the likely experimental protocols for assessing its activity, and presents relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 909803-26-5 | [1][2][4] |
| Molecular Formula | C54H58O32 | [1] |
| Molecular Weight | 1219.0 g/mol | [1] |
| Chemical Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [3] |
| Botanical Source | Sinocrassula indica | [1][2] |

Known Biological Activities

Sinocrassoside C1 has been identified as a constituent of *Sinocrassula indica* with potential inhibitory effects on two key enzymes: aminopeptidase N (APN) and aldose reductase. These activities suggest its potential therapeutic applications in oncology and in the management of diabetic complications, respectively.

Quantitative Data Summary

Specific inhibitory concentrations (e.g., IC50) for **Sinocrassoside C1** are not detailed in the readily available scientific literature. The primary study identifying its activity notes that "several constituents" of the plant extract exhibited inhibitory effects, but does not provide specific values for **Sinocrassoside C1** itself.

| Target Enzyme | Biological Activity | Quantitative Data (IC50) |
|-----------------------------|---------------------|-------------------------------------|
| Aminopeptidase N (APN/CD13) | Inhibition | Not available in searched resources |
| Aldose Reductase | Inhibition | Not available in searched resources |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the context of identifying the biological activities of compounds like **Sinocrassoside C1**.

Aminopeptidase N (APN) Inhibition Assay

This in vitro assay is designed to determine the inhibitory potential of a test compound against aminopeptidase N.

1. Materials and Reagents:

- Aminopeptidase N (from porcine kidney microsomes)
- L-Leucine-p-nitroanilide (substrate)
- Test compound (**Sinocrassoside C1**)
- Phosphate Buffered Saline (PBS), pH 7.2
- Dimethyl sulfoxide (DMSO) for dissolving the test compound
- 96-well microplate
- Microplate reader

2. Protocol:

- Prepare a stock solution of **Sinocrassoside C1** in DMSO and make serial dilutions to achieve a range of test concentrations.

- In a 96-well microplate, add the following to each well:
 - 50 μ L of 50 mM PBS (pH 7.2)
 - 10 μ L of the test compound solution at various concentrations.
 - 10 μ L of the aminopeptidase N enzyme solution.
- Incubate the plate at 37°C for 10 minutes.
- To initiate the reaction, add 20 μ L of the L-Leucine-p-nitroanilide substrate solution to each well.
- Immediately measure the absorbance at 405 nm using a microplate reader.
- Continue to monitor the absorbance at regular intervals for 30 minutes at 37°C.
- The rate of hydrolysis of the substrate is determined by the change in absorbance over time.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (containing only the enzyme, substrate, and buffer).
- The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit aldose reductase, the first enzyme in the polyol pathway.

1. Materials and Reagents:

- Aldose reductase (from rat lens or recombinant human)
- DL-glyceraldehyde (substrate)
- NADPH (cofactor)

- Test compound (**Sinocrassoside C1**)
- Phosphate buffer, pH 6.2
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- UV-Vis microplate spectrophotometer

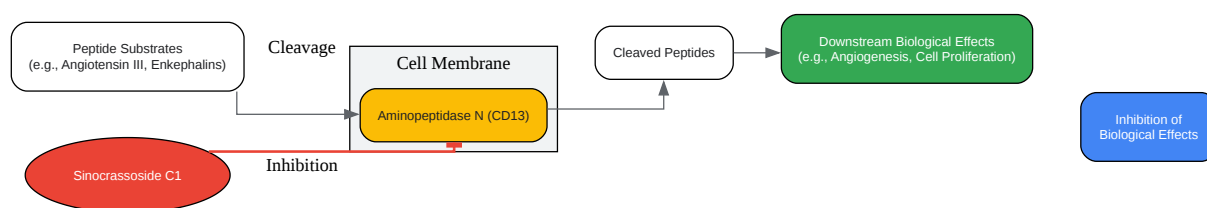
2. Protocol:

- Prepare a stock solution of **Sinocrassoside C1** in DMSO and create serial dilutions.
- In a 96-well UV-transparent microplate, add the following to each well:
 - 140 μ L of phosphate buffer (pH 6.2)
 - 20 μ L of NADPH solution.
 - 10 μ L of the test compound solution at various concentrations.
 - 10 μ L of the aldose reductase enzyme solution.
- Incubate the mixture at room temperature for 5 minutes.
- Initiate the enzymatic reaction by adding 20 μ L of the DL-glyceraldehyde substrate solution.
- Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- Monitor the absorbance kinetically for 5-10 minutes.
- The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

- The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

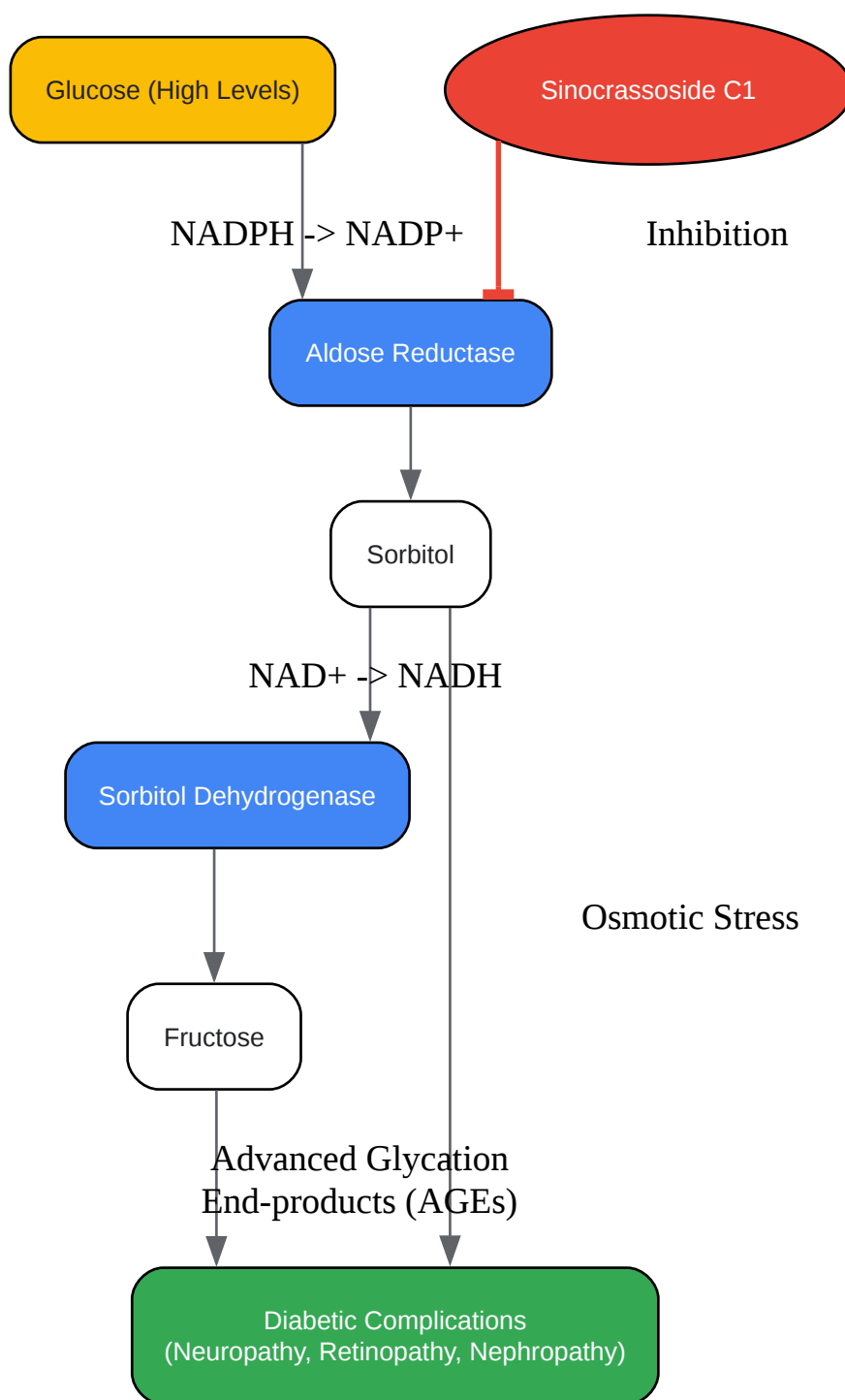
Aminopeptidase N Inhibition Pathway



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Caption: Proposed inhibitory action of **Sinocrassoside C1** on Aminopeptidase N.

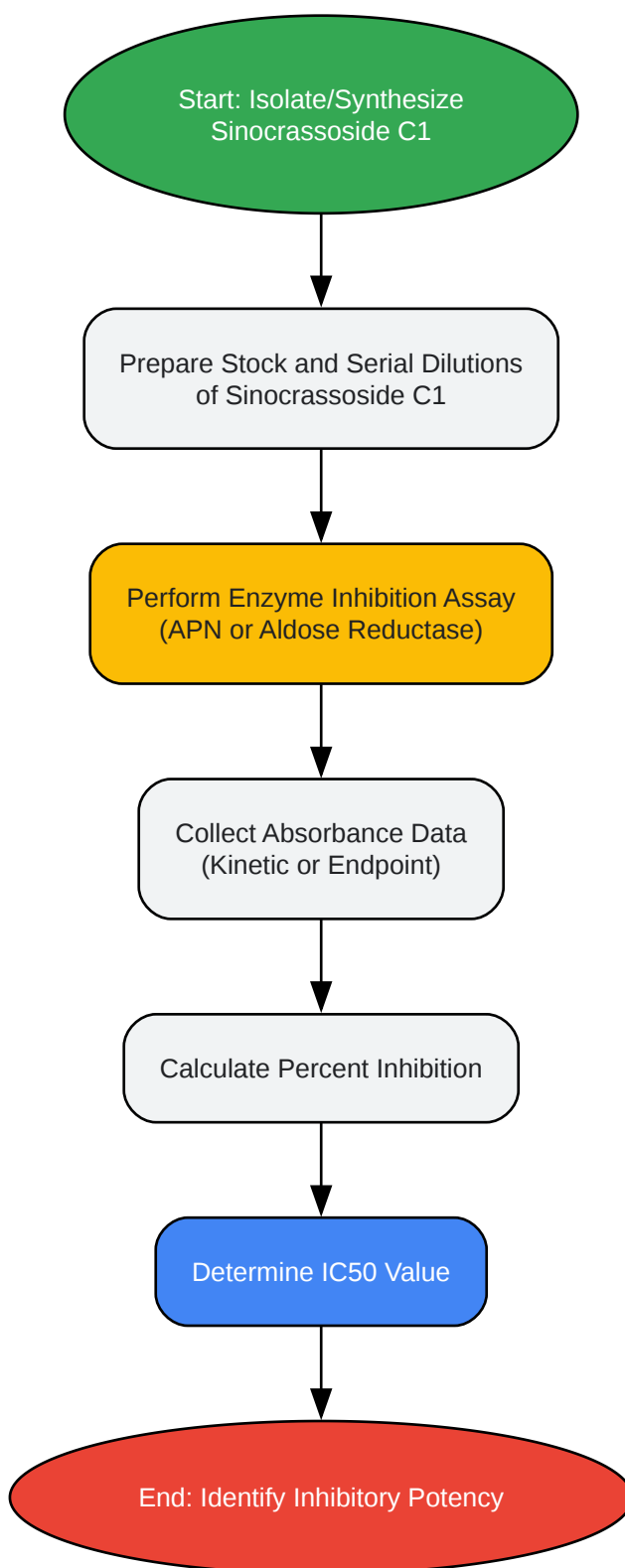
Aldose Reductase and the Polyol Pathway



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Caption: Inhibition of the polyol pathway by **Sinocrassoside C1**.

Experimental Workflow for Inhibitor Screening



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Caption: General workflow for determining the inhibitory activity of **Sinocrassoside C1**.

Conclusion and Future Directions

Sinocrassoside C1, a flavonol glycoside from *Sinocrassula indica*, has been identified as a potential inhibitor of aminopeptidase N and aldose reductase. These preliminary findings open avenues for further investigation into its therapeutic potential. Future research should focus on:

- **Quantitative Analysis:** Determining the specific IC50 values of purified **Sinocrassoside C1** against both aminopeptidase N and aldose reductase is crucial to ascertain its potency.
- **Mechanism of Action Studies:** Elucidating the precise molecular interactions between **Sinocrassoside C1** and its target enzymes will provide insights into its inhibitory mechanism.
- **In Vivo Studies:** Evaluating the efficacy and safety of **Sinocrassoside C1** in relevant animal models of cancer and diabetic complications is a necessary next step in the drug development process.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of **Sinocrassoside C1** could lead to the development of more potent and selective inhibitors.

This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration of **Sinocrassoside C1** as a potential therapeutic agent.

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